molecular formula C9H6BrNO B111064 6-bromo-1H-indole-2-carbaldehyde CAS No. 105191-12-6

6-bromo-1H-indole-2-carbaldehyde

Cat. No. B111064
M. Wt: 224.05 g/mol
InChI Key: IGZHNWFLHSANSN-UHFFFAOYSA-N
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Description

6-Bromo-1H-indole-2-carbaldehyde is a chemical compound that is part of the indole family, which are heterocyclic structures known for their presence in natural products and pharmaceuticals. While the specific compound is not directly mentioned in the provided papers, the related compounds and their reactions can offer insights into the behavior and potential applications of 6-bromo-1H-indole-2-carbaldehyde.

Synthesis Analysis

The synthesis of related indole carbaldehydes has been explored in the literature. For instance, the π-extension of indoles using acrolein as a linker has been reported as a method to synthesize indolo[3,2-a]carbazole-6-carbaldehydes, demonstrating the versatility of indole derivatives in chemical synthesis . This method's broad scope, with 33 examples provided, indicates that a similar approach might be applicable to the synthesis of 6-bromo-1H-indole-2-carbaldehyde, potentially allowing for the production of valuable chemicals such as dyes and organic fluorescent materials.

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by their ability to form hydrogen bonds, which can lead to the formation of various supramolecular structures. For example, molecules of 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone are paired by aminocarbonyl hydrogen bonds, forming ribbons linked into a three-dimensional framework . This suggests that 6-bromo-1H-indole-2-carbaldehyde may also exhibit the capacity to engage in hydrogen bonding, influencing its crystalline structure and potentially its reactivity.

Chemical Reactions Analysis

Indole carbaldehydes can undergo a range of chemical reactions. The title compound in one study reacts with dinucleophiles to yield heteroanellated methanoannulenes, which include various heterocyclic rings such as thiophene and pyrazole . This indicates that 6-bromo-1H-indole-2-carbaldehyde could potentially participate in similar reactions, leading to the formation of heterocyclic structures that are valuable in medicinal chemistry and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole carbaldehydes are influenced by their molecular structure. The presence of bromine in compounds like 5-bromo-1H-indole-3-carbaldehyde contributes to their reactivity and physical properties, such as melting points and solubility . The bromine atom in 6-bromo-1H-indole-2-carbaldehyde is likely to affect its chemical behavior, making it a suitable candidate for further functionalization and application in organic synthesis.

Scientific Research Applications

Marine Natural Products and Molecular Interactions

1,2-Bis(1H-indol-3-yl)ethane-1,2-dione, a bisindole alkaloid, was isolated from the marine sponge Smenospongia sp. This study also isolated 6-bromoindole-3-carbaldehyde, demonstrating its occurrence in natural marine products and its potential significance in marine chemistry (McKay et al., 2002).

Structural Analysis and Synthesis

The structure and intermolecular interactions of a compound derived from 5-bromo-1H-indole-3-carbaldehyde were analyzed using Hirshfeld surface and spectroscopic methods. This demonstrates the compound's utility in crystallography and molecular structure studies (Barakat et al., 2017).

Chemical Bonding and Molecular Formation

A study on 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone revealed insights into molecular pairing and hydrogen bonding, which are crucial for understanding chemical reactions and molecular formations (Ali et al., 2005).

Molecular Geometry and Optimization

The versatility of 1-methoxy-6-nitroindole-3-carbaldehyde in forming various indole derivatives highlights the potential of related compounds like 6-bromo-1H-indole-2-carbaldehyde in synthetic chemistry (Yamada et al., 2009).

Gold-Catalyzed Cycloisomerizations

A method using gold(I)-catalyzed cycloisomerization illustrates the potential of 1H-indole-2-carbaldehydes in complex chemical reactions, which can be informative for similar compounds like 6-bromo-1H-indole-2-carbaldehyde (Kothandaraman et al., 2011).

Antimicrobial Activity

Indole-3-carbaldehyde semicarbazone derivatives were synthesized and analyzed for their antibacterial activities, providing insights into the potential antimicrobial applications of related compounds (Carrasco et al., 2020).

Spectroscopic and Computational Investigations

The detailed experimental and computational analysis of 1H-Indole-3-Carbaldehyde offers valuable information on the spectroscopic properties and reactivity of structurally similar compounds like 6-bromo-1H-indole-2-carbaldehyde (Fatima et al., 2022).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

Indoles, including 6-bromo-1H-indole-2-carbaldehyde, are important types of molecules and natural products that play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis and the exploration of their biological properties are promising future directions .

properties

IUPAC Name

6-bromo-1H-indole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-7-2-1-6-3-8(5-12)11-9(6)4-7/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZHNWFLHSANSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90544009
Record name 6-Bromo-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-1H-indole-2-carbaldehyde

CAS RN

105191-12-6
Record name 6-Bromo-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-1H-indole-2-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a suspension of (6-bromo-1H-indol-2-yl)methanol (696 mg, 3.00 mmol) in THF (25.0 mL) was added MnO2 (3.20 g, 37.0 mmol) at 0° C. The reaction mixture was stirred for 24 h at room temperature. The reaction mixture was filtered through Celite, and the filtrate was concentrated under reduced pressure to give the title compound (371 mg, 55%) as an orange solid: 1H NMR (500 MHz, CDCl3) δ 9.86 (s, 1H), 9.07 (br s, 1H), 7.64 (s, 1H), 7.61 (d, J=8.5 Hz, 1H), 7.29 (dd, J=8.5, 1.5 Hz, 1H), 7.24 (d, J=1.0 Hz, 1H).
Quantity
696 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
3.2 g
Type
catalyst
Reaction Step Two
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
V Corti, MK Thøgersen, VJ Enemærke… - … A European Journal, 2022 - Wiley Online Library
… Interestingly, 6bromo-1H-indole-2-carbaldehyde furnished product 6ic in comparable yield, albeit in lower er (Table 2, 68% yield, 88:12 er). On the other hand, aldehyde 1j, bearing an …
NS Kumar, EM Dullaghan, BB Finlay, H Gong… - Bioorganic & medicinal …, 2014 - Elsevier
… Compound 27b was finally synthesized by cross-coupling two molecules of 6-bromo-1H-indole-2-carbaldehyde using titanium tetrachloride and zinc dust, which also gave 28a as a bi-…
Number of citations: 41 www.sciencedirect.com
JJUS VAN VELDHUIZEN - Fieser and Fieser's Reagents for Organic … - sumobrain.org
The present disclosure relates to novel compounds for use in therapeutic treatement of a disease associated with peptidylarginine deiminases (PADs), such as peptidylarginine …
Number of citations: 0 www.sumobrain.org

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